molecular formula C16H13ClN2O2 B1328601 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol CAS No. 1174858-83-3

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B1328601
CAS No.: 1174858-83-3
M. Wt: 300.74 g/mol
InChI Key: BFUVRJHLLDCBKQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. One common method is the reaction of 4-chlorophenylhydrazine with 4-methoxyacetophenone in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol: Lacks the chlorophenyl group, which can influence its pharmacokinetic properties.

Uniqueness

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol is unique due to the presence of both chlorophenyl and methoxyphenyl groups. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-21-14-8-2-11(3-9-14)15-10-16(20)19(18-15)13-6-4-12(17)5-7-13/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUVRJHLLDCBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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